molecular formula C39H50NO2PS B13392472 N-[1-[2-(3,5-ditert-butyl-4-methoxyphenyl)phenyl]-2-diphenylphosphanylethyl]-2-methylpropane-2-sulfinamide

N-[1-[2-(3,5-ditert-butyl-4-methoxyphenyl)phenyl]-2-diphenylphosphanylethyl]-2-methylpropane-2-sulfinamide

Cat. No.: B13392472
M. Wt: 627.9 g/mol
InChI Key: VXLTVDIYSIOQSB-UHFFFAOYSA-N
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Description

This compound is a structurally complex sulfinamide derivative featuring a diphenylphosphanyl group, a tert-butyl-substituted methoxyphenyl moiety, and a bulky 2-methylpropane-2-sulfinamide backbone.

Properties

Molecular Formula

C39H50NO2PS

Molecular Weight

627.9 g/mol

IUPAC Name

N-[1-[2-(3,5-ditert-butyl-4-methoxyphenyl)phenyl]-2-diphenylphosphanylethyl]-2-methylpropane-2-sulfinamide

InChI

InChI=1S/C39H50NO2PS/c1-37(2,3)33-25-28(26-34(36(33)42-10)38(4,5)6)31-23-17-18-24-32(31)35(40-44(41)39(7,8)9)27-43(29-19-13-11-14-20-29)30-21-15-12-16-22-30/h11-26,35,40H,27H2,1-10H3

InChI Key

VXLTVDIYSIOQSB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)C2=CC=CC=C2C(CP(C3=CC=CC=C3)C4=CC=CC=C4)NS(=O)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[2-(3,5-ditert-butyl-4-methoxyphenyl)phenyl]-2-diphenylphosphanylethyl]-2-methylpropane-2-sulfinamide involves several steps. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are typically scaled-up versions of the laboratory synthesis, with optimizations for yield and purity. These methods often involve continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[1-[2-(3,5-ditert-butyl-4-methoxyphenyl)phenyl]-2-diphenylphosphanylethyl]-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers and influencing their reactivity . Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Below is a detailed comparison with N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamides (), a sulfonamide derivative with overlapping structural motifs.

Table 1: Structural and Functional Group Comparison
Feature Target Compound Comparative Compound ()
Core Functional Group Sulfinamide (-S(O)NH-) Sulfonamide (-SO₂NH-)
Phosphorus Presence Diphenylphosphanyl group Absent
Aromatic Substituents 3,5-ditert-butyl-4-methoxyphenyl, diphenyl groups 5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl, 2,4,6-trimethylbenzenesulfonamide
Steric Hindrance High (tert-butyl, diphenyl groups) Moderate (trimethylbenzene, morpholine)
Potential Applications Asymmetric catalysis, chiral ligands Medicinal chemistry (enzyme inhibition, kinase targeting)
Key Differences

Functional Groups :

  • The target compound’s sulfinamide group is less electron-withdrawing than the sulfonamide in the comparative compound, which may influence reactivity in catalytic cycles .
  • The diphenylphosphanyl group in the target compound enables coordination to transition metals (e.g., Pd, Rh), a feature absent in the sulfonamide analog .

In contrast, the comparative compound’s pyrimidine-morpholine system offers hydrogen-bonding sites, likely relevant to biological activity .

Synthetic Utility :

  • The target compound’s structure aligns with ligands used in cross-coupling reactions (e.g., Buchwald-Hartwig amination), whereas the sulfonamide derivative’s bromopyrimidine group suggests utility in nucleophilic substitution or as a kinase inhibitor precursor .

Research Findings and Hypotheses

  • Catalytic Performance : Phosphorus-containing ligands like the target compound often exhibit superior performance in Pd-catalyzed C–N bond formations compared to sulfonamide-based systems, which are less effective in stabilizing metal intermediates .
  • Solubility and Stability: The tert-butyl groups in the target compound likely improve solubility in nonpolar solvents, whereas the sulfonamide analog’s polar pyrimidine-morpholine system may favor aqueous solubility .

Biological Activity

N-[1-[2-(3,5-ditert-butyl-4-methoxyphenyl)phenyl]-2-diphenylphosphanylethyl]-2-methylpropane-2-sulfinamide is a complex organic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features a sulfinamide functional group, which has been associated with various biological activities. Its molecular formula is C40H52NO4PSC_{40}H_{52}NO_4PS with a molecular weight of 673.88 g/mol. The presence of bulky tert-butyl and methoxy groups contributes to its unique properties and interactions within biological systems.

Mechanisms of Biological Activity

  • Anticancer Properties : Research indicates that sulfinamides can inhibit farnesyltransferase, an enzyme critical for the post-translational modification of proteins involved in cancer cell proliferation. For instance, derivatives of sulfinamides have been studied for their ability to act as farnesyltransferase inhibitors, potentially leading to reduced tumor growth in various cancer models .
  • Enzyme Inhibition : The compound's phosphanyl moiety suggests potential interactions with various enzymes. Sulfinamides are known to interact with serine proteases and other enzyme classes, leading to inhibition that could be beneficial in treating diseases characterized by abnormal enzyme activity .
  • Antimicrobial Activity : Some studies have reported that sulfinamide derivatives exhibit antimicrobial properties against a range of pathogens. This activity is often attributed to the compound's ability to disrupt cellular processes in bacteria and fungi .

Case Studies and Research Findings

Several studies have highlighted the biological activity of related compounds:

  • Study on Farnesyltransferase Inhibition : A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that certain sulfinamide derivatives showed significant inhibition of farnesyltransferase activity, leading to decreased viability of cancer cell lines .
  • Antimicrobial Evaluation : Another research effort evaluated the antimicrobial efficacy of sulfinamide derivatives against Staphylococcus aureus and Escherichia coli, finding promising results that warrant further investigation into their potential as antimicrobial agents .

Data Table: Summary of Biological Activities

Activity TypeRelated StudiesKey Findings
AnticancerBioorganic & Medicinal Chemistry LettersInhibition of farnesyltransferase; reduced cell viability
Enzyme InhibitionVarious enzymatic assaysSignificant inhibition observed in serine proteases
AntimicrobialAntimicrobial susceptibility testsEffective against S. aureus and E. coli

Q & A

Basic Research Questions

Q. How can synthetic pathways for this compound be optimized to improve yield and purity?

  • Methodology :

  • Employ controlled temperature (e.g., 0–5°C for sulfonamide coupling) and anhydrous conditions to minimize hydrolysis of sensitive groups like phosphanyl and sulfinamide .
  • Use sodium borohydride (NaBH₄) for selective reduction steps and hydrogen peroxide (H₂O₂) for oxidation, as these reagents minimize side reactions in sterically hindered environments .
  • Monitor reaction progress via thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to isolate intermediates and reduce impurities .

Q. What spectroscopic techniques are most effective for confirming the structural integrity of this compound?

  • Methodology :

  • NMR Spectroscopy : Use ¹H and ¹³C NMR to verify stereochemistry at chiral centers (e.g., sulfinamide and phosphanyl groups) and assess purity. For example, coupling constants (J-values) in ¹H NMR can confirm spatial arrangements .
  • X-ray Crystallography : Employ SHELX software (SHELXL/SHELXS) to resolve crystal structures, particularly for confirming absolute configuration and intermolecular interactions .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy, critical for distinguishing between similar derivatives .

Q. How does the steric bulk of the 3,5-di-tert-butyl-4-methoxyphenyl group influence reactivity?

  • Methodology :

  • Compare reaction rates with analogs lacking bulky substituents. For example, monitor substitution reactions (e.g., nucleophilic aromatic substitution) using kinetic studies under identical conditions .
  • Computational modeling (DFT calculations) can predict steric hindrance effects on transition states, guiding the design of modified substrates .

Advanced Research Questions

Q. How can stereochemical outcomes at the sulfinamide and phosphanyl centers be controlled during synthesis?

  • Methodology :

  • Use chiral auxiliaries (e.g., (S)- or (R)-sulfinamide precursors) to enforce enantioselectivity during key steps like asymmetric hydrogenation .
  • Pair with chiral phosphine ligands (e.g., BINAP) in palladium-catalyzed cross-coupling reactions to retain configuration at phosphorus centers .
  • Validate stereochemical fidelity via circular dichroism (CD) or X-ray crystallography .

Q. What strategies resolve contradictions between computational predictions and experimental data for this compound’s electronic properties?

  • Methodology :

  • Perform multivariate analysis : Compare computed (e.g., time-dependent DFT) UV-Vis spectra with experimental data to identify discrepancies in electron transitions .
  • Adjust solvent effects in computational models (e.g., COSMO-RS) to account for solvatochromism observed in polar aprotic solvents like DMF .
  • Use cyclic voltammetry to experimentally measure redox potentials, cross-referencing with HOMO/LUMO gaps from DFT .

Q. How does this compound’s phosphanyl-sulfinamide motif enhance catalytic activity in asymmetric synthesis?

  • Methodology :

  • Test catalytic performance in benchmark reactions (e.g., asymmetric allylic alkylation) against non-sulfinamide phosphine catalysts. Measure enantiomeric excess (ee) via chiral HPLC .
  • Study ligand-metal coordination via X-ray absorption spectroscopy (XAS) to correlate structural features (e.g., bond angles) with catalytic efficiency .

Q. What analytical approaches differentiate between polymorphic forms of this compound, and how do they impact material properties?

  • Methodology :

  • DSC/TGA : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) identify polymorph-dependent melting points and thermal stability .
  • Powder XRD : Compare diffraction patterns to database entries (e.g., Cambridge Structural Database) to assign polymorphic identities .
  • Solubility studies in varied solvents (e.g., ethanol vs. acetonitrile) link polymorphs to dissolution kinetics, critical for formulation in drug delivery .

Data Contradiction Analysis

Q. How to address conflicting NMR and X-ray data regarding the compound’s conformation in solution vs. solid state?

  • Methodology :

  • Perform variable-temperature NMR to assess dynamic processes (e.g., ring puckering) that may mask the solid-state conformation observed in X-ray .
  • Use NOESY/ROESY experiments to detect through-space nuclear Overhauser effects (NOEs), corroborating solution-phase spatial proximity .
  • Compare DFT-optimized gas-phase structures with crystallographic data to identify solvent or packing effects .

Experimental Design Tables

Parameter Optimized Conditions Key Reagents/Catalysts Reference
Sulfinamide coupling0–5°C, anhydrous DCMEDCl, HOBt, DIPEA
Phosphanyl oxidation25°C, H₂O₂ (30% in H₂O)Na₂WO₄ (catalyst)
Stereoselective reduction-78°C, THFL-Selectride
CrystallizationSlow evaporation (hexane/EtOAc)

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